molecular formula C10H20O3 B13994853 Ethyl 3-hydroxy-3,5-dimethylhexanoate CAS No. 25409-20-5

Ethyl 3-hydroxy-3,5-dimethylhexanoate

Cat. No.: B13994853
CAS No.: 25409-20-5
M. Wt: 188.26 g/mol
InChI Key: FUYFDLRJEKMUKE-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3,5-dimethylhexanoate is a chemical compound with the molecular formula C10H20O3 . As an ester bearing a hydroxy group, it falls into a class of compounds often investigated as potential synthetic intermediates or building blocks in organic synthesis and medicinal chemistry. Compounds with similar structures are frequently studied for their utility in developing pharmaceuticals and other fine chemicals. The specific applications, mechanism of action, and detailed research value of this compound are areas of ongoing scientific exploration. Researchers are encouraged to consult the latest scientific literature for the most current findings. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

25409-20-5

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 3-hydroxy-3,5-dimethylhexanoate

InChI

InChI=1S/C10H20O3/c1-5-13-9(11)7-10(4,12)6-8(2)3/h8,12H,5-7H2,1-4H3

InChI Key

FUYFDLRJEKMUKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(CC(C)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-hydroxy-3,5-dimethylhexanoate

Michael Addition and Subsequent Functional Group Transformations

A well-documented synthetic route to hydroxy esters structurally related to this compound involves the Michael addition of an enolate to an α,β-unsaturated ester, followed by functional group modifications (reduction, hydrolysis, ring closure, and ring opening).

Stepwise Synthesis Overview
  • Michael Addition: The enolate of pentane-2,4-dione is reacted with ethyl crotonate in the presence of potassium fluoride (KF) salt in isopropanol. This step yields an intermediate ethyl 4-acetyl-3-methyl-5-oxohexanoate with approximately 50% yield after distillation.

  • Formaldehyde Addition and Hydrolysis: The intermediate is treated with aqueous formaldehyde and potassium carbonate (K2CO3), resulting in an α,β-unsaturated ketoacid after in situ hydrolysis of the ester group. This step provides a 69% yield after purification by column chromatography.

  • Hydrogenation: The carbon-carbon double bond is hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding a saturated ketoester with near quantitative yield.

  • Reduction: The keto group is selectively reduced with sodium borohydride (NaBH4) in ethanol to afford the hydroxy acid.

  • Lactonization: Acidification with hydrochloric acid (HCl) induces ring closure to form a lactone intermediate.

  • Ring Opening and Esterification: The lactone is opened under alkaline conditions (KOH), and the resulting potassium carboxylate salt undergoes nucleophilic substitution with an alkyl iodide (e.g., isopropyl iodide) in dimethylformamide (DMF) to yield the hydroxy ester.

This sequence, adapted for the preparation of isopropyl 5-hydroxy-3,4-dimethylhexanoate, is analogous to the preparation of this compound by substituting the appropriate alkylating agent and starting materials.

Reaction Scheme Summary
Step Reaction Type Reagents/Conditions Yield (%) Notes
Michael Addition Enolate addition Pentane-2,4-dione, ethyl crotonate, KF, i-PrOH 50 Distillation purification
Formaldehyde Addition Aldol-type addition & hydrolysis Formaldehyde (aqueous), K2CO3, rt, 5 h 69 Column chromatography purification
Hydrogenation Catalytic reduction Pd/C, H2 atmosphere ~100 Syn/anti mixture 1:1 by GC-MS
Carbonyl Reduction NaBH4 reduction NaBH4, EtOH Quantitative Hydroxy acid formation
Lactonization Acid-catalyzed ring closure HCl (1 M) 84 Bulb-to-bulb distillation
Ring Opening & Esterification Nucleophilic substitution KOH, alkyl iodide (e.g., ethyl iodide), DMF 75 High purity hydroxy ester

Alternative Synthetic Approaches

While the above method is the most detailed and documented, other approaches may involve:

However, these alternative methods lack detailed experimental data and yields in the available literature.

Analytical Data and Reaction Monitoring

The synthetic steps are monitored and confirmed by various analytical techniques:

Summary Table of Preparation Method

Intermediate/Product Reaction Type Reagents and Conditions Yield (%) Purification Method
Ethyl 4-acetyl-3-methyl-5-oxohexanoate (3) Michael addition Pentane-2,4-dione, ethyl crotonate, KF, i-PrOH 50 Distillation
3-Methyl-4-methylene-5-oxohexanoic acid (4) Formaldehyde addition & hydrolysis Formaldehyde (37%), K2CO3, rt, 5 h 69 Column chromatography
Saturated ketoester (5) Hydrogenation Pd/C, H2 atmosphere ~100 Used crude
Hydroxy acid Carbonyl reduction NaBH4, EtOH Quantitative Used crude
Lactone (2) Acid-catalyzed ring closure HCl (1 M) 84 Bulb-to-bulb distillation
Hydroxy ester (1) Ring opening & esterification KOH, alkyl iodide (e.g., ethyl iodide), DMF 75 Used crude

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3,5-dimethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3,5-dimethylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-3,5-dimethylhexanoate exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity is believed to involve inhibition of viral replication by interfering with viral enzymes or proteins . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Ethyl (±)-3-Hydroxy-3,7-dimethyloctanoate (13)
  • Molecular Formula : C₁₂H₂₄O₃
  • Physical Properties : Colorless oil, 96% yield .
  • Key Features : Longer carbon chain (C8 vs. C6 in the target compound) and methyl groups at positions 3 and 5. The hydroxy group at position 3 enhances polarity, influencing solubility in polar solvents .
Methyl (±)-3-Hydroxy-3,7-dimethyloctanoate (15)
  • Molecular Formula : C₁₁H₂₂O₃
  • Physical Properties : Colorless oil, 93% yield .
Ethyl (E)-(±)-8-Acetoxy-3-hydroxy-3,7-dimethyloct-6-enoate (8b)
  • Molecular Formula : C₁₃H₂₂O₅
  • Physical Properties : Colorless oil, synthesized via acetylation of 3b .
  • Key Features : Additional acetoxy group at position 8 and a double bond (C6–C7), increasing molecular weight (MW = 295.15 g/mol) and reactivity .

Spectroscopic Data Comparison

Compound Name ¹³C NMR (δ, ppm) HRESIMS (m/z) Reference
Ethyl 3-hydroxy-3,7-dimethyloctanoate 173.0 (C=O), 70.9 (C-OH) 295.1518 [M+Na]⁺
Ethyl 8-acetoxy derivative (8b) 171.0 (acetate C=O), 130.5 (C=C) 295.1518 [M+Na]⁺
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate N/A 370.29 (MW)

Notes:

  • The hydroxy and methyl groups in ethyl 3-hydroxy-3,5-dimethylhexanoate analogs result in characteristic ¹³C NMR shifts at ~70–75 ppm for oxygenated carbons .
  • Electron-withdrawing groups (e.g., trifluoromethyl in Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate) significantly alter reactivity and spectral profiles .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility
Ethyl trimethylacetopyruvate 64 1.046 Polar solvents
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate N/A N/A Organic solvents
Ethyl 3-hydroxy-3,7-dimethyloctanoate N/A ~0.90–0.95 Ethanol, DCM

Notes:

  • Ethyl esters with aromatic substituents (e.g., dimethoxyphenyl) exhibit lower solubility in water due to hydrophobic interactions .
  • The hydroxy group in 3-hydroxy derivatives enhances hydrogen bonding, improving miscibility in alcohols .

Research Implications and Gaps

  • Synthetic Optimization : Higher yields (e.g., 96% for compound 13) suggest efficient methodologies for ethyl ester synthesis, but scalability for industrial applications requires further study .
  • Spectroscopic Libraries: NMR and HRESIMS data from analogs provide reference frameworks for characterizing understudied esters like this compound .

Biological Activity

Ethyl 3-hydroxy-3,5-dimethylhexanoate is an organic compound that has garnered attention in various fields, including chemistry, biology, and medicine. This compound is primarily studied for its potential biological activities and interactions with biomolecules. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts and industrial processes.

Chemical Structure and Properties

This compound has the molecular formula C10H20O3\text{C}_{10}\text{H}_{20}\text{O}_3 and features both hydroxyl and ester functional groups. The presence of these functional groups contributes to its reactivity and biological interactions. The compound's structure can be depicted as follows:

  • Chemical Structure :
C10H20O3\text{C}_{10}\text{H}_{20}\text{O}_3

The biological activity of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a significant role in mediating these interactions, which can lead to various biochemical effects.

  • Reactivity : The compound can undergo oxidation to form 3-oxo-2,2-dimethylhexanoic acid or reduction to yield 3-hydroxy-2,2-dimethylhexanol.
  • Substitution Reactions : It can also participate in substitution reactions leading to the formation of halogenated derivatives.

Therapeutic Potential

Research indicates that this compound may have therapeutic properties. It has been investigated for its potential use as a precursor in the synthesis of pharmaceutical compounds. Its interactions with biomolecules suggest possible applications in drug development.

Case Studies

  • Antioxidant Activity : In a study examining various compounds' antioxidant properties, this compound demonstrated significant free radical scavenging ability, indicating potential use as an antioxidant agent .
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective effects by modulating signaling pathways involved in neuronal health . Further studies are needed to establish the specific mechanisms involved.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaNotable Biological Activity
Ethyl 3-hydroxy-2,2-dimethylbutanoateC10H20O3Antioxidant properties
Ethyl 3-hydroxy-2,2-dimethylpentanoateC10H20O3Neuroprotective effects
Ethyl 3-hydroxy-2,2-dimethylheptanoateC11H22O3Potential anti-inflammatory activity

In Vitro Studies

Recent studies have explored the effects of this compound on various cell lines. For instance:

  • Cell Viability Assays : this compound was shown to enhance cell viability in neuronal cell lines exposed to oxidative stress .

Safety and Toxicology

Understanding the safety profile of this compound is essential for its application in medicine:

  • Toxicological Evaluations : Initial assessments indicate low toxicity levels; however, comprehensive studies are required to determine its safety for human use .

Q & A

Q. How can Ethyl 3-hydroxy-3,5-dimethylhexanoate be synthesized in the laboratory?

  • Methodological Answer : The compound can be synthesized via esterification of 3-hydroxy-3,5-dimethylhexanoic acid with ethanol under acidic catalysis. A typical procedure involves refluxing the acid and ethanol in the presence of concentrated sulfuric acid, followed by neutralization and purification via vacuum distillation or column chromatography. For analogous esters, reaction conditions such as dioxane and hydrochloric acid have been used to facilitate esterification and subsequent workup .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H and 13C NMR : To identify the ester group (δ ~4.1–4.3 ppm for the ethyl CH2 and δ ~1.2–1.4 ppm for the CH3), hydroxy group (broad peak at δ ~1–5 ppm, depending on exchange), and methyl substituents (δ ~0.8–1.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (ester C=O stretch) and ~3200–3600 cm⁻¹ (hydroxy O-H stretch).
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Common methods include:
  • Column Chromatography : Using silica gel and a gradient of ethyl acetate/hexane.
  • Recrystallization : From solvents like ethanol or acetone.
  • Distillation : Reduced-pressure distillation to avoid thermal decomposition of the ester .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, steric effects, and transition states. For example:
  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Steric Analysis : Use X-ray crystallography data (if available) or molecular dynamics simulations to assess steric hindrance from methyl groups .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to study solvation-driven reactivity changes .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

  • Methodological Answer : The hydroxy group at position 3 introduces chirality, requiring asymmetric synthesis strategies:
  • Chiral Catalysts : Use of organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce enantioselectivity during esterification.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica lipase B) can selectively hydrolyze one enantiomer of a racemic mixture.
  • Protection/Deprotection : Temporarily protect the hydroxy group to avoid racemization during synthesis .

Q. How does the steric environment influence nucleophilic acyl substitution reactions of this ester?

  • Methodological Answer : The 3,5-dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Experimental and computational approaches include:
  • Kinetic Studies : Compare reaction rates with less hindered analogs.
  • Molecular Docking : Simulate interactions between the ester and nucleophiles (e.g., amines) to visualize steric clashes .
  • X-ray Crystallography : Resolve the crystal structure to measure bond angles and spatial constraints .

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